molecular formula C19H12O2 B14359582 Tetraphene-8-carboxylic acid CAS No. 92263-89-3

Tetraphene-8-carboxylic acid

Cat. No.: B14359582
CAS No.: 92263-89-3
M. Wt: 272.3 g/mol
InChI Key: YDQRTNKOSQZGEM-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-carboxylic acid (CAS No. 89364-31-8) is a cyclic ether derivative with a carboxylic acid substituent. Its molecular formula is C₅H₈O₃, and it has a molecular weight of 116.12 g/mol . Key properties include:

  • Melting Point: 85–87°C
  • Boiling Point: 268–270°C
  • Solubility: Soluble in polar solvents like water and ethanol, with moderate solubility in THF.
  • Hydrogen Bonding: 3 hydrogen bond acceptors and 1 donor, influencing its reactivity and biological interactions .

It is synthesized via catalytic hydrogenation of furan derivatives or enzymatic resolution for enantiopure forms. Applications include pharmaceutical intermediates and chiral building blocks in organic synthesis .

Properties

CAS No.

92263-89-3

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

benzo[a]anthracene-8-carboxylic acid

InChI

InChI=1S/C19H12O2/c20-19(21)16-7-3-5-13-10-17-14(11-18(13)16)9-8-12-4-1-2-6-15(12)17/h1-11H,(H,20,21)

InChI Key

YDQRTNKOSQZGEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphene-8-carboxylic acid can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tetraphene-8-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Differences :

  • Thiophene-2-carboxylic acid’s sulfur atom enhances electron delocalization, increasing acidity (pKa ~3.5) compared to tetrahydrofuran-3-carboxylic acid (pKa ~4.2) .
  • Thiophene derivatives exhibit stronger π-π interactions, making them preferred in conductive polymers .
2.2 Tromancenium-8-Carboxylic Acid ([Mn(C₇H₇)(C₆H₅O₂)]PF₆)
  • Molecular Formula : C₁₃H₁₂O₂Mn·PF₆
  • Molecular Weight : ~429.16 g/mol
  • Structure: A rare organometallic sandwich complex with a manganese(I) center, cycloheptatrienyl, and cyclopentadienyl ligands. The carboxyl group forms hydrogen-bonded dimers .
  • Applications: Potential in catalysis and materials science due to its stable cationic structure.

Key Differences :

  • Unlike purely organic acids, tromancenium-8-carboxylic acid’s metal center enables redox activity and magnetic properties.
2.3 Trideceth-8 Carboxylic Acid (CAS No. 56388-96-6)
  • Molecular Formula : Polymer-based (polyoxyethylene tridecyl ether carboxylic acid).
  • Molecular Weight : Variable (depends on ethylene oxide units).
  • Properties : Amphiphilic surfactant with high solubility in water and organic solvents.
  • Applications : Used in cosmetics, detergents, and emulsifiers due to its mildness and foaming stability .

Key Differences :

  • Trideceth-8 is a polymeric surfactant, whereas tetrahydrofuran-3-carboxylic acid is a small-molecule acid.
  • The ethylene oxide chain enhances hydrophilicity, making it superior in emulsion stabilization compared to rigid cyclic analogs .

Data Table: Comparative Analysis

Property Tetrahydrofuran-3-Carboxylic Acid Thiophene-2-Carboxylic Acid Tromancenium-8-Carboxylic Acid Trideceth-8 Carboxylic Acid
Molecular Formula C₅H₈O₃ C₅H₄O₂S C₁₃H₁₂O₂Mn·PF₆ Polymer (CₙH₂ₙOₓ)
Molecular Weight 116.12 g/mol 128.15 g/mol ~429.16 g/mol Variable
Solubility Polar solvents Polar/apolar solvents Polar aprotic solvents Water, organic solvents
Acidity (pKa) ~4.2 ~3.5 Not reported ~2.5–4.0 (surfactant-dependent)
Applications Pharmaceuticals, chiral synthesis Electronics, drug synthesis Catalysis, materials science Cosmetics, detergents

Research Findings and Trends

  • Synthetic Utility : Tetrahydrofuran-3-carboxylic acid is pivotal in asymmetric synthesis, while thiophene-2-carboxylic acid is favored in heterocyclic chemistry .
  • Material Science: Tromancenium-8-carboxylic acid’s unique hydrogen-bonding network offers insights into designing stable organometallic frameworks .
  • Industrial Relevance : Trideceth-8’s biocompatibility drives its adoption in eco-friendly formulations .

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